Tetradecyltrimethylammonium bromide

Description

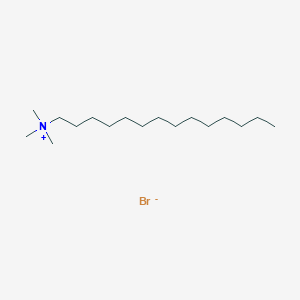

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetradecyltrimethylammonium Bromide (TTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrimethylammonium bromide, commonly abbreviated as TTAB, is a quaternary ammonium (B1175870) salt.[1] It is classified as a cationic surfactant due to its molecular structure, which consists of a long, hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic, positively charged trimethylammonium headgroup.[2] This amphiphilic nature allows TTAB to reduce surface and interfacial tension, making it valuable in a wide range of applications. It is frequently used as a surfactant, emulsifier, disinfectant, and antiseptic.[2] In research and pharmaceutical settings, TTAB serves as a versatile organic building block, a reagent in biochemical assays, a template for nanomaterial synthesis, and a surface-active agent in capillary electrophoresis.[2][3]

This guide provides a comprehensive overview of the primary synthesis pathway for TTAB, detailed experimental protocols, and relevant quantitative data to support laboratory and developmental applications.

Core Synthesis Pathway: Quaternization

The most common and direct method for synthesizing tetradecyltrimethylammonium bromide is through a quaternization reaction, a type of nucleophilic substitution. This specific pathway involves the alkylation of a tertiary amine (trimethylamine) with a long-chain alkyl halide (1-bromotetradecane).[4]

The reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of trimethylamine (B31210) acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromotetradecane (B124005) that is bonded to the bromine atom. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium cation, with the bromide ion serving as the counter-ion.

Overall Reaction:

(CH₃)₃N + CH₃(CH₂)₁₃Br → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Br⁻

-

Reactants: Trimethylamine and 1-Bromotetradecane (Myristyl Bromide)[4]

-

Product: Tetradecyltrimethylammonium Bromide (TTAB)

Caption: The synthesis of TTAB via the quaternization of trimethylamine with 1-bromotetradecane.

Quantitative Data Summary

For ease of reference, the key physical, chemical, and reaction-specific data for TTAB synthesis are summarized in the tables below.

Table 1: Physicochemical Properties of TTAB

| Property | Value | Citation(s) |

| CAS Number | 1119-97-7 | [1] |

| Molecular Formula | C₁₇H₃₈BrN | [1] |

| Molecular Weight | 336.39 g/mol | [4] |

| Appearance | White to off-white solid or powder | [2] |

| Melting Point | 245-250 °C | [1][5] |

| Solubility (in water) | 100 g/L (at 20 °C) | [1] |

| Bulk Density | ~600 kg/m ³ | [1] |

Table 2: Reaction Parameters for TTAB Synthesis

| Parameter | Details | Citation(s) |

| Reactants | ||

| Alkyl Halide | 1-Bromotetradecane | [4] |

| Tertiary Amine | Trimethylamine | [4] |

| Conditions | ||

| Solvent | Acetonitrile (B52724) (commonly used for similar reactions) | |

| Temperature | Reflux or controlled temperature (e.g., 0 °C) | |

| Reaction Time | Typically several hours (e.g., 24 hours) | |

| Outcome | ||

| Reported Yield | Can be ≥ 74% | |

| Purity (Post-Purification) | ≥ 98% |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and purification of TTAB, compiled from established procedures for quaternary ammonium salt synthesis.

This protocol describes the reaction between 1-bromotetradecane and trimethylamine.

Materials and Equipment:

-

1-Bromotetradecane (1.0 equivalent)

-

Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF, or condensed gas; ~1.1-1.5 equivalents)

-

Anhydrous acetonitrile or another suitable polar aprotic solvent

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

-

Heating mantle or oil bath

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric moisture.

-

In the round-bottom flask, dissolve 1-bromotetradecane in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (if using condensed trimethylamine) or maintain at room temperature.

-

Slowly add the trimethylamine solution to the stirred solution of 1-bromotetradecane. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is exothermic; maintain temperature control.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.

Purification is critical to remove unreacted starting materials and any side products.

Materials and Equipment:

-

Crude TTAB product

-

Methanol (B129727) or Ethanol (optional, if mixed solvent system is needed)

-

Diethyl ether (for washing)

-

Beakers, Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolve the crude TTAB product in a minimum amount of hot acetone. If solubility is an issue, a mixed solvent system of acetone with a small amount (>5%) of methanol or ethanol can be used.[5]

-

Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the precipitation of the purified product.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with cold diethyl ether to remove any remaining soluble impurities.[5]

-

Dry the purified product in a vacuum oven at approximately 60 °C until a constant weight is achieved.[5]

Caption: A typical workflow for the synthesis and subsequent purification of TTAB.

Product Characterization

To confirm the identity, structure, and purity of the synthesized TTAB, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure by showing the characteristic peaks for the tetradecyl chain and the trimethylammonium headgroup protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the functional groups present, primarily the C-H stretches of the alkyl chain and C-N bond vibrations.

-

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the TTAB cation ([C₁₇H₃₈N]⁺).

-

Melting Point Analysis: A sharp melting point range consistent with literature values (245-250 °C) indicates high purity.[1][5]

By following the detailed synthesis and purification protocols and confirming the product's identity with these analytical methods, researchers can reliably produce high-purity tetradecyltrimethylammonium bromide for their specific applications.

References

what is the critical micelle concentration of TTAB

An In-Depth Technical Guide to the Critical Micelle Concentration of Tetradecyltrimethylammonium Bromide (TTAB)

Introduction

Tetradecyltrimethylammonium Bromide (TTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant widely utilized in various scientific and industrial applications, including as a template for nanoparticle synthesis, a component in drug delivery systems, and a stabilizer in colloidal solutions. Its amphiphilic nature—possessing a hydrophilic quaternary ammonium head group and a hydrophobic 14-carbon alkyl tail—drives its self-assembly in aqueous solutions to form micelles.

The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant monomers spontaneously aggregate to form stable micelles. This parameter is fundamental to understanding and optimizing the physicochemical behavior of TTAB in solution. At concentrations below the CMC, TTAB exists primarily as individual monomers. Above the CMC, the solution contains both monomers (at a concentration approximately equal to the CMC) and micelles. This transition profoundly alters solution properties such as surface tension, conductivity, and solubilization capacity. This guide provides a comprehensive overview of the CMC of TTAB, methods for its determination, and factors that influence its value, tailored for researchers and professionals in drug development and chemical sciences.

Critical Micelle Concentration (CMC) of TTAB: Quantitative Data

The CMC of TTAB is not a single, fixed value but is highly dependent on the experimental conditions and the measurement technique employed. The table below summarizes reported CMC values for TTAB in aqueous solutions under various conditions.

| Temperature (°C) | Method | Additives | CMC (mM) | Reference |

| 25 | Surface Tensiometry | None | 3.56 | [1] |

| 25 | Conductivity | None | 3.56 | [1] |

| 25 | Fluorescence (Pyrene) | None | > 3.56 | [1] |

| 25 | Contact Angle | None | 1.91 | [1][2] |

| 25 | Maximum Bounding Height | None | 2.32 | [1][2] |

| 25 | UV-Vis Spectrophotometry | n-butanol (0.1 M) | Lower than in pure water | [3] |

| 25 | UV-Vis Spectrophotometry | NaCl (0.01 M) | Lower than in pure water | [3] |

| 20 | Conductivity | Formamide (10% v/v) | ~4.5 | [4] |

| 25 | Conductivity | Formamide (10% v/v) | ~4.8 | [4] |

| 30 | Conductivity | Formamide (10% v/v) | ~5.1 | [4] |

| 27 | Conductivity | 0.5M Methanol | > CMC in pure water | [5] |

| 40 | Conductivity | 0.5M Methanol | > CMC in pure water | [5] |

Note: The CMC value is often observed to have a U-shaped dependence on temperature for ionic surfactants, decreasing to a minimum before increasing again[6]. The presence of electrolytes (salts) typically decreases the CMC of ionic surfactants by screening the electrostatic repulsion between the charged head groups, facilitating micelle formation[3][7].

Methodologies for CMC Determination

Several physical and chemical methods are employed to determine the CMC of surfactants. The principle common to all is the detection of an abrupt change in a concentration-dependent property of the surfactant solution.

Surface Tensiometry

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, significantly reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Above the CMC, additional surfactant molecules form micelles in the bulk solution rather than further populating the interface, causing the surface tension to remain relatively constant. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break[8][9].

Experimental Protocol:

-

Solution Preparation: Prepare a series of aqueous TTAB solutions of varying concentrations, typically spanning a range from well below to well above the expected CMC (e.g., 0.1 mM to 10 mM). Use high-purity water.

-

Instrumentation: Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.

-

Measurement: For each concentration, measure the surface tension of the solution at a constant, controlled temperature (e.g., 25.0 ± 0.1 °C). Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove contaminants.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the TTAB concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions[8].

Conductometry

Principle: This method is suitable for ionic surfactants like TTAB. In solution, TTAB dissociates into tetradecyltrimethylammonium cations (CTA+) and bromide anions (Br-). Below the CMC, the specific conductivity increases linearly with concentration as more charge carriers are added. Upon micelle formation, the mobility of the aggregated CTA+ ions is significantly reduced compared to free monomers, and a fraction of the counterions (Br-) becomes associated with the micelle surface. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is the concentration at the breakpoint of these two linear segments[10][11][12].

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of TTAB in deionized, high-purity water. Prepare a series of dilutions from the stock solution in a thermostated vessel.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Start with a known volume of pure water in the measurement cell. Measure the initial conductivity. Add small, precise aliquots of the concentrated TTAB stock solution into the cell with continuous stirring. Allow the system to equilibrate and record the conductivity after each addition.

-

Data Analysis: Plot the specific conductivity (κ) versus the molar concentration of TTAB. The resulting graph will exhibit two lines with different slopes. The intersection of these two lines corresponds to the CMC[9][13].

Fluorescence Probe Spectroscopy

Principle: This technique utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence characteristics are sensitive to the polarity of its microenvironment[14][15]. In an aqueous solution below the CMC, pyrene resides in a highly polar environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles[14]. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3 at ~383 nm) to the first vibronic peak (I1 at ~372 nm) is highly sensitive to polarity. A significant increase in the I3/I1 ratio indicates the transfer of pyrene into the nonpolar micellar core.

Experimental Protocol:

-

Solution Preparation: Prepare a series of TTAB solutions at various concentrations. Add a very small, constant amount of a pyrene stock solution (e.g., dissolved in ethanol) to each TTAB solution, ensuring the final pyrene concentration is low (e.g., ~0.2-1.0 µM) to avoid excimer formation[15][16].

-

Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to ~334 nm and record the emission spectrum from approximately 350 nm to 450 nm[16].

-

Measurement: Record the fluorescence emission spectrum for each TTAB solution after a brief incubation period to ensure equilibration of the probe.

-

Data Analysis: From each spectrum, determine the intensities of the I1 (~372 nm) and I3 (~383 nm) peaks. Plot the intensity ratio (I3/I1) against the TTAB concentration. The data is typically fitted to a sigmoidal (Boltzmann) function, and the CMC is often taken as the concentration at the inflection point of the resulting curve[16][17].

Visualizations: Workflows and Conceptual Models

General Experimental Workflow for CMC Determination

The following diagram illustrates the generalized workflow for determining the CMC using a property-based measurement technique.

Conceptual Model of Micellization

This diagram illustrates the relationship between surfactant concentration and the state of aggregation, highlighting the transition at the critical micelle concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ache.org.rs [ache.org.rs]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. usc.gal [usc.gal]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of tetradecyltrimethylammonium bromide

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecyltrimethylammonium Bromide (TTAB)

Introduction

Tetradecyltrimethylammonium bromide (TTAB), also known as Myristyltrimethylammonium bromide (MTAB), is a quaternary ammonium (B1175870) compound and a well-characterized cationic surfactant.[1][2][3] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (tetradecyl) and a hydrophilic quaternary ammonium head group, allows it to significantly reduce surface tension and form micelles in aqueous solutions.[1] These properties make TTAB a versatile compound with applications in drug delivery, as a disinfectant, in the synthesis of nanomaterials, and as a laboratory reagent.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and logical workflows for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of TTAB are summarized below. It typically appears as a white to off-white crystalline powder.[1][4][5] It is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents.[2]

Table 1: General Physicochemical Properties of TTAB

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₈BrN | [1][6][7] |

| Molecular Weight | 336.4 g/mol | [3][6][7] |

| CAS Number | 1119-97-7 | [3][7] |

| Appearance | White to almost white crystalline powder | [4][5][8] |

| Melting Point | 245-250 °C | [2][9] |

| Bulk Density | ~600 kg/m ³ | [9] |

| Purity | Typically ≥98% or >99% | [4][7] |

Solubility

TTAB is readily soluble in water.[1] Its solubility is a critical factor for its function as a surfactant. The solubility in various common laboratory solvents has also been documented.

Table 2: Solubility of TTAB in Various Solvents

| Solvent | Solubility | Source |

| Water | 20 g/100 mL (200 g/L) at 20 °C | |

| Ethanol | 33 mg/mL | [7][9] |

| DMSO | 16 mg/mL | [7][9] |

| DMF | 2 mg/mL | [7][9] |

| PBS (pH 7.2) | 5 mg/mL | [7][9] |

Surfactant Properties

As a surfactant, the most critical properties of TTAB relate to its behavior at interfaces and its ability to self-assemble into micelles in solution. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant above which micelles spontaneously form. It is a key parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.[10] The CMC of TTAB is influenced by factors such as temperature and the presence of electrolytes.[10][11][12]

Table 3: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solutions

| Temperature (°C) | CMC (mM) | Conditions | Source |

| 25 | ~3.56 | Pure Water | [12] |

| 25 | ~1.0 | In 0.01 M KBr | [11] |

| 25 - 40 | 3.74 - 4.39 | Pure Water | [13] |

| 30 | Varies with co-surfactant | Mixed micellar systems | [14] |

Surface Tension

TTAB significantly lowers the surface tension of water. As the concentration of TTAB increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[15][16]

Table 4: Surface Tension Properties of TTAB

| Property | Value | Conditions | Source |

| Minimum Surface Tension (γ_cmc) | ~36.0 mN/m | In 0.01 M KBr at 25 °C | [11] |

| Minimum Surface Area per Molecule (A_min) | 42 Ų | Calculated via Gibbs equation | [11] |

Krafft Point

The Krafft point (or Krafft temperature) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature of TTAB is affected by the presence of different ions in the solution.[17] For instance, strong kosmotropes (ions that promote water structure) and moderate chaotropes (ions that disrupt water structure) can decrease the Krafft point of TTAB.[17][18]

Logical and Experimental Workflows

The following diagrams illustrate the fundamental structure-property relationship of TTAB and the experimental workflows for determining its key surfactant properties.

Caption: Figure 1: Structure-Property Relationship of TTAB.

Experimental Protocols

Accurate determination of surfactant properties like the CMC is crucial for research and application. Several well-established methods are used, each relying on the detection of a sharp change in a physical property of the solution at the micellar transition point.[15]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, including conductivity measurements, surface tensiometry, and fluorescence spectroscopy.[19][20]

Protocol 6.1.1: CMC Determination by Conductivity

This method is suitable for ionic surfactants like TTAB.[21] The principle is based on the change in molar conductivity as surfactant monomers aggregate into less mobile micelles.

-

Preparation: Prepare a series of aqueous solutions of TTAB with concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM). Use high-purity water.

-

Measurement: Calibrate a conductivity meter. Measure the specific conductance of each solution at a constant, controlled temperature.

-

Data Analysis: Plot the specific conductance as a function of the TTAB concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[21] The change in slope occurs because the micelles, along with their bound counterions, have a lower mobility than the free monomeric ions.[21]

Caption: Figure 2: Workflow for CMC Determination by Conductivity.

Protocol 6.1.2: CMC Determination by Surface Tension

This is a classic and widely applicable method for all types of surfactants.[15][21]

-

Preparation: Prepare a series of TTAB solutions in high-purity water, with concentrations spanning the expected CMC.

-

Measurement: Using a tensiometer (employing the Wilhelmy plate or du Noüy ring method), measure the surface tension of each solution at a constant temperature.[22][23][24] Ensure the measuring probe is thoroughly cleaned before each measurement.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the TTAB concentration (log C).

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which the curve breaks and becomes horizontal is the CMC.[15][24] Above this point, the interface is saturated with monomers, and additional surfactant molecules form micelles in the bulk solution.[15]

Caption: Figure 3: Workflow for CMC Determination by Surface Tension.

Protocol 6.1.3: CMC Determination by Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe, such as pyrene, whose spectral properties change upon partitioning from the aqueous environment to the hydrophobic core of a micelle.[25]

-

Preparation: Prepare a series of TTAB solutions spanning the expected CMC. To each solution, add a small, constant amount of a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) to achieve a final probe concentration in the micromolar range.

-

Measurement: Excite the solutions at an appropriate wavelength for the probe (for pyrene, ~335 nm) and record the fluorescence emission spectrum.

-

Data Analysis: Analyze the change in the fluorescence spectrum as a function of TTAB concentration. For pyrene, a common method is to plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). This ratio is sensitive to the polarity of the probe's microenvironment.

-

CMC Determination: The I₁/I₃ ratio will be high in the polar aqueous environment and will decrease significantly as the probe moves into the nonpolar micellar core. The CMC is determined from the midpoint of the sigmoidal transition in the plot of the I₁/I₃ ratio versus surfactant concentration.[25]

Applications in Drug Development

The properties of TTAB make it a valuable excipient in pharmaceutical formulations.

-

Solubilizing Agent: TTAB micelles can encapsulate poorly water-soluble drugs in their hydrophobic cores, increasing their apparent solubility and bioavailability.

-

Permeation Enhancer: As a cationic surfactant, TTAB can interact with negatively charged biological membranes, transiently increasing their permeability to facilitate drug absorption.

-

Antimicrobial Agent: Its quaternary ammonium structure gives it inherent antimicrobial properties, making it useful as a preservative in topical and ophthalmic formulations.[1]

-

Nanoparticle Formulation: TTAB can be used as a stabilizer or templating agent in the synthesis of drug-loaded nanoparticles and other drug delivery systems.[2]

Safety and Handling

TTAB is harmful if swallowed and causes skin and serious eye irritation.[5][26] It may also cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[5][26] It is very toxic to aquatic life with long-lasting effects.[5][8] Therefore, appropriate personal protective equipment (gloves, safety glasses) should be used when handling the powder.[26] It should be stored in a well-ventilated place, below +30°C, and kept dry.[2][9]

References

- 1. CAS 1119-97-7: Tetradecyltrimethylammonium bromide [cymitquimica.com]

- 2. Tetradecyltrimethylammonium bromide | 1119-97-7 [chemicalbook.com]

- 3. Tetradecyltrimethylammonium bromide | 1119-97-7 | FT32264 [biosynth.com]

- 4. Tetradecyltrimethylammonium Bromide [sorachim.com]

- 5. Tetradecyltrimethylammonium Bromide 1119-97-7 | TCI AMERICA [tcichemicals.com]

- 6. Tetradecyltrimethylammonium bromide | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Tetradecyltrimethylammonium Bromide 1119-97-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 1119-97-7 CAS MSDS (Tetradecyltrimethylammonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Salt-Induced Modulation of the Krafft Temperature and Critical Micelle Concentration of Benzyldimethylhexadecylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 22. clearsolutionsusa.com [clearsolutionsusa.com]

- 23. Tensiometer for surface tension measurement | Infrastructure database [resources.faru.edu.pl]

- 24. commons.erau.edu [commons.erau.edu]

- 25. agilent.com [agilent.com]

- 26. Tetradecyltrimethylammonium bromide CAS 1119-97-7 | 840006 [merckmillipore.com]

The Dance of Charge and Chain: A Technical Guide to the Interaction of Tetradecyltrimethylammonium Bromide with DNA

For Immediate Release

This whitepaper provides a comprehensive technical overview of the intricate molecular interactions between the cationic surfactant tetradecyltrimethylammonium bromide (TTAB) and deoxyribonucleic acid (DNA). Aimed at researchers, scientists, and professionals in drug development, this guide delves into the binding mechanisms, thermodynamic profiles, and key experimental methodologies used to characterize this interaction, which is pivotal for applications ranging from gene delivery to the development of novel antimicrobial agents.

Introduction: The Significance of Surfactant-DNA Interactions

The study of interactions between cationic surfactants and DNA is a field of immense interest, driven by the potential to manipulate and condense the genetic material. TTAB, a quaternary ammonium (B1175870) compound with a 14-carbon alkyl chain, serves as a model cationic surfactant. Its positively charged headgroup and hydrophobic tail are the primary drivers of its interaction with the negatively charged phosphate (B84403) backbone and the complex topology of the DNA double helix. Understanding this interaction at a molecular level is crucial for the rational design of non-viral gene vectors, the formulation of DNA-based nanomaterials, and the development of new therapeutic strategies.

The Molecular Mechanism: A Two-Step Process

The binding of TTAB to DNA is not a simple electrostatic attachment but rather a cooperative, multi-step process. The initial interaction is driven by the electrostatic attraction between the positively charged trimethylammonium headgroup of TTAB and the negatively charged phosphate groups on the exterior of the DNA duplex. This is followed by a cooperative binding phase, where hydrophobic interactions between the tetradecyl chains of adjacent, bound TTAB molecules become significant. This cooperative binding leads to the neutralization of the DNA's charge and a significant conformational change, often resulting in the condensation of the DNA into compact, nanoparticle-like structures.

Quantitative Analysis of Binding

The interaction between TTAB and DNA can be quantitatively described by various thermodynamic parameters. While specific data for TTAB is limited in the literature, extensive studies on its close homologs, dodecyltrimethylammonium (B156365) bromide (DTAB, C12 chain) and cetyltrimethylammonium bromide (CTAB, C16 chain), provide valuable insights. The binding affinity and thermodynamic profile are typically determined using techniques such as Isothermal Titration Calorimetry (ITC).

| Parameter | DTAB (C12) | CTAB (C16) | Expected Trend for TTAB (C14) |

| Binding Constant (K_b) | ~10^4 M⁻¹ | 8.7 x 10^4 M⁻¹[1] | Intermediate to higher, due to increased hydrophobicity |

| Enthalpy (ΔH) | Endothermic | +3.3 kJ/mol (cooperative binding)[1] | Likely endothermic, driven by entropy |

| Entropy (ΔS) | Positive | Positive and large | Positive and large, due to counter-ion release and hydrophobic effects |

| Gibbs Free Energy (ΔG) | Negative | Negative | Negative, indicating a spontaneous process |

Note: The thermodynamic values are highly dependent on experimental conditions such as buffer composition, ionic strength, and temperature.

Key Experimental Methodologies

A suite of biophysical techniques is employed to elucidate the details of the TTAB-DNA interaction. Below are detailed protocols for the most common and informative methods.

// Nodes Prep [label="Sample Preparation\n(DNA and TTAB solutions in buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Spectroscopy\n(Ethidium Bromide Displacement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD [label="Circular Dichroism", fillcolor="#FBBC05", fontcolor="#202124"]; ITC [label="Isothermal Titration\nCalorimetry (ITC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> UVVis; Prep -> Fluorescence; Prep -> CD; Prep -> ITC;

// Sub-nodes for outputs UVVis_out [label="Binding Constant (Kb)\nStoichiometry", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorescence_out [label="Competitive Binding\nBinding Affinity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CD_out [label="DNA Conformational Changes\n(B-form to Ψ-form)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ITC_out [label="Thermodynamic Profile\n(ΔH, ΔS, ΔG, Kb)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

UVVis -> UVVis_out; Fluorescence -> Fluorescence_out; CD -> CD_out; ITC -> ITC_out; } DOT Caption: A flowchart of the common experimental techniques used to study TTAB-DNA interactions.

UV-Visible Spectroscopy

This technique is used to monitor the changes in the absorbance of DNA upon the addition of TTAB, which can indicate complex formation and allow for the calculation of the binding constant.

Experimental Protocol:

-

Preparation: Prepare stock solutions of calf thymus DNA and TTAB in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.

-

Titration: In a quartz cuvette, place a fixed concentration of DNA solution. Record the initial UV-Vis spectrum from 200 to 320 nm.

-

Data Acquisition: Sequentially add small aliquots of the TTAB stock solution to the DNA solution. After each addition, mix thoroughly and record the UV-Vis spectrum.

-

Analysis: Monitor the changes in the absorbance of DNA at around 260 nm. A hyperchromic or hypochromic shift indicates an interaction. The binding constant (K_b) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation.

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay is used to investigate the competitive binding of TTAB to DNA, using ethidium (B1194527) bromide (EtBr) as a fluorescent probe that intercalates into the DNA.

Experimental Protocol:

-

Preparation: Prepare a solution of DNA pre-saturated with EtBr in a buffer. The concentration of EtBr should be such that its fluorescence is significantly enhanced upon binding to DNA.

-

Titration: Place the DNA-EtBr complex solution in a fluorometer cuvette. Record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

-

Data Acquisition: Add increasing concentrations of TTAB to the cuvette. After each addition, incubate for a few minutes to reach equilibrium and then record the fluorescence spectrum.

-

Analysis: The displacement of EtBr from the DNA by TTAB will result in a quenching of the fluorescence intensity. The extent of quenching is used to determine the binding affinity of TTAB to DNA, often by calculating the Stern-Volmer quenching constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon interaction with ligands like TTAB.

Experimental Protocol:

-

Preparation: Prepare solutions of DNA and TTAB in a CD-compatible buffer (low in chloride ions).

-

Data Acquisition: Record the CD spectrum of the DNA solution alone in the far-UV range (typically 200-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

Titration: Add aliquots of TTAB to the DNA solution and record the CD spectrum after each addition.

-

Analysis: The binding of TTAB and subsequent DNA compaction can induce a significant change in the CD spectrum, often leading to the appearance of a psi-type (ψ) spectrum, which is characterized by a large negative band above 260 nm. This change is indicative of the formation of highly ordered, condensed DNA structures.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the TTAB-DNA complex formation.

Experimental Protocol:

-

Preparation: Prepare precisely concentrated solutions of DNA and TTAB in the same dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: Load the DNA solution into the sample cell of the ITC instrument and the TTAB solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the TTAB solution into the DNA solution while monitoring the heat released or absorbed.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of TTAB to DNA and fitted to a suitable binding model to determine the binding constant (K_b), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion and Future Directions

The interaction of tetradecyltrimethylammonium bromide with DNA is a complex process governed by a delicate interplay of electrostatic and hydrophobic forces. The ability of TTAB to condense DNA into compact structures makes it a valuable tool in molecular biology and a promising component in the design of gene delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers working in this area.

Future research will likely focus on the fine-tuning of surfactant-DNA complexes for enhanced delivery efficiency and reduced cytotoxicity. The use of advanced imaging techniques, such as cryo-electron microscopy, will provide higher-resolution structural insights into the condensed DNA-TTAB nanoparticles. Furthermore, a deeper understanding of the influence of the cellular environment on the stability and disassembly of these complexes will be crucial for their successful in vivo applications.

References

An In-depth Technical Guide to the Safe Laboratory Handling of Tetradecyltrimethylammonium Bromide (TTAB)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetradecyltrimethylammonium bromide (TTAB), also known as Myristyltrimethylammonium bromide, is a quaternary ammonium (B1175870) salt widely used in laboratory settings as a cationic surfactant, disinfectant, and in various applications including drug delivery and molecular biology.[1] While effective in these roles, TTAB presents significant health and environmental hazards that necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with TTAB to ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

TTAB is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with its toxicity, corrosivity, and environmental impact.

-

Human Health Hazards: TTAB is harmful if swallowed and can cause severe skin irritation and serious eye damage.[2][3][4] It may also cause respiratory irritation upon inhalation of dust particles.[2][5] Prolonged or repeated exposure, particularly through ingestion, may cause damage to organs, specifically the gastrointestinal tract.[3]

-

Environmental Hazards: The substance is very toxic to aquatic life, with long-lasting effects, making proper disposal and spill containment critical.[3][6]

The signal word for TTAB is "Danger".[2][3][5]

Quantitative Safety and Property Data

A thorough understanding of the physical, chemical, and toxicological properties of TTAB is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of TTAB

| Property | Value | Reference(s) |

| CAS Number | 1119-97-7 | [2][3][5] |

| Molecular Formula | C₁₇H₃₈BrN | [2][3] |

| Molecular Weight | 336.39 g/mol | [2][7] |

| Appearance | White, fine crystalline powder or solid.[1][7] | |

| Melting Point | 245 - 250 °C | [1][2][8] |

| Density | ~1.13 g/cm³ | [1][2] |

| Bulk Density | 600 kg/m ³ | [8] |

| Water Solubility | 20 g/100 mL | [1] |

| Special Properties | Hygroscopic (absorbs moisture from the air).[1][3][9] |

Table 2: Toxicological Data

| Metric | Value | Species | Reference(s) |

| Acute Oral LD50 | 390 mg/kg | Rat | [4][6] |

| Acute Dermal LD50 | 4.3 mL/kg | Rabbit | [4] |

| Intraperitoneal LD50 | 358 mg/kg | Mouse | [6] |

| Inhalation LOEC | 1.8 mg/m³ | Mouse | [4] |

Table 3: Ecotoxicity Data

| Metric | Value | Species | Reference(s) |

| Toxicity to Fish (LC50, 96h) | >1.81 mg/L | Danio rerio (Zebra fish) | [4] |

| Toxicity to Daphnia (LC10, 48h) | 18 µg/L | Daphnia magna | [4] |

| Toxicity to Algae (EC50, 72h) | 5.38 µg/L | Pseudokirchneriella subcapitata | [4] |

Table 4: Protective Action Criteria for Chemicals (PACs)

| PAC Level | Concentration | Description | Reference(s) |

| PAC-1 | 12 mg/m³ | Mild, transient health effects. | [6] |

| PAC-2 | 130 mg/m³ | Irreversible or other serious health effects that could impair the ability to take protective action. | [6] |

| PAC-3 | 770 mg/m³ | Life-threatening health effects. | [6] |

Safe Handling, Storage, and Experimental Protocols

Adherence to prescribed handling and storage protocols is the most effective way to mitigate the risks associated with TTAB.

Engineering Controls

-

Ventilation: Always handle TTAB in a well-ventilated area.[2][10] Use of a chemical fume hood or other local exhaust ventilation is required to keep airborne concentrations of dust below exposure limits.[2][10]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

-

Hand Protection: Use impermeable and chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[9][11] Always inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[2][3]

-

Respiratory Protection: If dust formation is unavoidable or if ventilation is inadequate, a NIOSH/MSHA-approved dust respirator should be used.[3][10]

Handling Protocols

-

Do not eat, drink, or smoke in areas where TTAB is handled or stored.[2][4]

-

Wash hands thoroughly after handling the material and before breaks.[5][11]

Storage Conditions

-

Keep containers tightly sealed to prevent contamination and moisture absorption, as the material is hygroscopic.[2][3][5]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[2][3][9]

Diagram 1: Standard workflow for safely handling TTAB in a laboratory setting.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[2][6] If skin irritation persists, consult a physician.[5][9]

-

Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult or symptoms occur, seek medical attention.[2][3]

-

Ingestion: Rinse mouth thoroughly with water.[4][5] Do NOT induce vomiting.[2][10] Call a physician or poison control center immediately.[2][6]

Spill Response Protocol

In the event of a spill, the individual who caused the spill is responsible for cleanup, provided it can be done safely.

-

Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[13][14] Control all ignition sources if the spill involves a flammable solvent used with TTAB.[14]

-

Containment: Wear full personal protective equipment, including respiratory protection.[2][10] Prevent the spill from entering drains or waterways.[3][5][6] Use spill socks or other barriers to contain the spill.[14]

-

Cleanup: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3] For solutions, use an inert absorbent material like diatomite or universal binders.[2]

-

Decontamination: Clean the affected area thoroughly with a suitable cleaning agent (e.g., soap and water) and dispose of all contaminated materials (absorbents, PPE) as hazardous waste.[2][14]

Diagram 2: Emergency response workflow for a TTAB chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][9] A solid water stream may be inefficient.[6]

-

Hazards from Combustion: Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[3][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of TTAB with household garbage or allow it to reach the sewage system.[6] Uncleaned containers should be treated as the product itself. All spill cleanup materials should be collected and disposed of as hazardous waste.[14]

Conclusion

Tetradecyltrimethylammonium bromide is a valuable laboratory chemical that demands respect and careful handling. Its potential to cause serious harm to personnel and the environment can be effectively managed through the consistent application of the protocols outlined in this guide. By prioritizing engineering controls, correct use of PPE, and preparedness for emergencies, researchers can utilize TTAB safely and effectively in their work.

References

- 1. Tetradecyltrimethylammonium bromide | 1119-97-7 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. carlroth.com [carlroth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tetradecyltrimethylammonium bromide | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Amphiphilic Nature of Tetradecyltrimethylammonium Bromide (TTAB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecyltrimethylammonium bromide, commonly known as TTAB, is a cationic quaternary ammonium (B1175870) surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biotechnology.[1][2] Its utility stems directly from its amphiphilic nature—a molecular architecture comprising both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual characteristic governs its behavior in aqueous solutions, leading to spontaneous self-assembly into organized structures known as micelles above a certain concentration. This guide provides a detailed examination of the core physicochemical properties of TTAB, outlines key experimental protocols for its characterization, and discusses its relevance in the context of drug development.

The Amphiphilic Core of TTAB

The fundamental properties of TTAB are rooted in its molecular structure. It consists of a long, nonpolar hydrocarbon tail and a polar, positively charged head group.[1][3]

-

Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group) that is insoluble in water and readily interacts with other nonpolar molecules.

-

Hydrophilic Head: A positively charged trimethylammonium group (-N+(CH₃)₃) associated with a bromide counter-ion (Br⁻), which is highly soluble in water.

This distinct separation of polarity within a single molecule is the defining feature of its amphiphilicity.

Figure 1: Schematic of the amphiphilic structure of TTAB.

Self-Assembly and Micellization

In an aqueous environment, TTAB monomers initially adsorb at the air-water interface to reduce the system's free energy by orienting their hydrophobic tails away from the water. As the concentration of TTAB increases, the interface becomes saturated. Further addition of monomers forces them to self-assemble in the bulk solution into spherical aggregates called micelles.[4][5] In these structures, the hydrophobic tails form a nonpolar core, shielded from the water by a shell of hydrophilic head groups.

The concentration at which this phenomenon begins is a critical parameter known as the Critical Micelle Concentration (CMC) .[6] Below the CMC, TTAB exists primarily as individual monomers. Above the CMC, monomers are in equilibrium with micelles.

Figure 2: Logical flow of TTAB micelle formation.

Quantitative Physicochemical Properties

The amphiphilic behavior of TTAB is characterized by several key quantitative parameters. These values are sensitive to environmental conditions such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solutions

| Temperature (°C) | Medium | CMC (mmol/L) | Reference |

|---|---|---|---|

| 25 | Pure Water | 3.56 | [7] |

| 25 | Pure Water | ~3.80 | [8] |

| 35 | Pure Water | ~3.99 | [9] |

| 45 | Pure Water | ~4.21 | [9] |

| 55 | Pure Water | ~4.39 | [9] |

| 25 | 0.01 M NaBr | 2.20 | [7] |

| 25 | 0.10 M NaBr | 0.85 |[10] |

Table 2: Krafft Temperature (Tₖ) of TTAB in the Presence of Electrolytes The Krafft temperature is the point at which surfactant solubility equals the CMC.

| Electrolyte | Concentration (mol/L) | Krafft Temperature (°C) | Reference |

|---|---|---|---|

| None | 0 | ~24.5 | [11] |

| NaF | 0.0025 | ~23.0 | [11] |

| NaCl | 0.0025 | ~23.5 | [11] |

| NaBr | 0.0025 | ~22.0 | [11] |

| NaI | 0.0025 | ~19.5 | [11] |

| Na₂SO₄ | 0.0025 | ~22.5 |[11] |

Table 3: Aggregation Number (Nₐgg) of TTAB The aggregation number is the average number of monomers per micelle.

| Method | Conditions | Aggregation Number (Nₐgg) | Reference |

|---|---|---|---|

| Theoretical Calculation | Aqueous Solution | ~75 | |

| Time-Resolved Fluorescence | Vesicle System* | ~8.33 x 10⁴ (for vesicles) | [6] |

*Note: The high aggregation number corresponds to vesicles, not spherical micelles, formed under specific dehydration-rehydration conditions. In this system, TTAB was found to exist mainly as vesicles, with micelles present in very low fractions.[6]

Experimental Protocols for Characterization

Accurate characterization of TTAB's properties is essential for its application. The following are standard experimental methodologies.

A. Conductivity Measurement

-

Principle: This method is suitable for ionic surfactants like TTAB. The specific conductivity of the solution increases linearly with monomer concentration. Above the CMC, the rate of increase in conductivity with concentration lessens because micelles are less mobile charge carriers than individual ions. The CMC is identified as the breakpoint in the plot of conductivity versus concentration.[5][6]

-

Methodology:

-

Prepare a stock solution of TTAB in deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a range both below and above the expected CMC.

-

Equilibrate each solution to a constant temperature (e.g., 25°C).

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Plot specific conductivity (κ) as a function of TTAB concentration.

-

The plot will show two linear regions with different slopes. The intersection of the lines fitted to these regions corresponds to the CMC.[8]

-

Figure 3: Workflow for CMC determination via conductivity.

B. Surface Tensiometry

-

Principle: Surface tension decreases as the concentration of a surfactant increases, due to the adsorption of monomers at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the monomer concentration in the bulk remains relatively constant, and thus the surface tension plateaus.

-

Methodology:

-

Prepare a series of TTAB solutions of varying concentrations.

-

Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Wilhelmy plate or via drop shape analysis).

-

Plot surface tension (γ) versus the logarithm of the TTAB concentration.

-

The plot will show a sharp decrease followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.[6]

-

A. Steady-State Fluorescence Quenching

-

Principle: This technique relies on the distribution of a fluorescent probe (e.g., pyrene) and a quencher molecule within the micelles. Assuming a Poisson distribution, the degree of fluorescence quenching is related to the average number of quenchers per micelle, which in turn depends on the total micelle concentration.

-

Methodology:

-

Prepare a series of TTAB solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene) to each solution. The probe will preferentially partition into the micellar cores.

-

Create a second set of solutions identical to the first, but also containing a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the steady-state fluorescence intensity of the probe in the absence (I₀) and presence (I) of the quencher.

-

The aggregation number (Nₐgg) can be calculated using the Turro-Yekta equation: ln(I₀ / I) = Nₐgg * [Quencher] / ([TTAB] - CMC)

-

By plotting ln(I₀ / I) against [Quencher], Nₐgg can be determined from the slope.

-

Figure 4: Workflow for Nₐgg determination via fluorescence quenching.

A. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in light scattered from particles undergoing Brownian motion. Smaller particles diffuse faster than larger ones. The diffusion coefficient is calculated from these fluctuations and then used in the Stokes-Einstein equation to determine the hydrodynamic diameter of the micelles.[4]

-

Methodology:

-

Prepare a dust-free solution of TTAB above its CMC. This is typically achieved by filtering the solution through a sub-micron filter (e.g., 0.22 µm) into a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the measurement, where a laser illuminates the sample and a detector measures the scattered light intensity fluctuations over time.

-

The instrument's software uses a correlation function to analyze the fluctuations and calculate the diffusion coefficient and, subsequently, the hydrodynamic diameter (size) and polydispersity index (PDI).

-

Relevance in Drug Development

The amphiphilic nature of TTAB makes it a valuable excipient in pharmaceutical formulations, particularly for addressing challenges related to drug solubility and delivery.

-

Solubilization of Hydrophobic Drugs: The nonpolar core of TTAB micelles provides a microenvironment capable of encapsulating poorly water-soluble drug molecules. This increases the apparent solubility of the drug in the aqueous formulation, which can enhance its bioavailability.[5]

-

Stabilization of Formulations: As a surfactant, TTAB can stabilize emulsions and suspensions by adsorbing at the oil-water or solid-water interface, preventing coalescence or aggregation.[1]

-

Permeation Enhancement: The positive charge of the TTAB head group can interact with negatively charged biological membranes. This interaction can transiently disrupt the membrane structure, potentially enhancing the permeation of co-administered drugs.

-

Antimicrobial Activity: Quaternary ammonium compounds like TTAB are known for their antimicrobial properties, which can be beneficial for preserving formulations or for applications in topical antiseptics.[1]

Conclusion

Tetradecyltrimethylammonium bromide (TTAB) is a classic cationic surfactant whose utility is fundamentally derived from its amphiphilic structure. Its tendency to self-assemble into micelles above a critical concentration is a defining characteristic that enables a wide range of applications, from fundamental colloid science to advanced drug delivery systems. A thorough understanding and precise measurement of its core properties—including the CMC, aggregation number, and Krafft temperature—using techniques such as conductometry, tensiometry, fluorescence spectroscopy, and dynamic light scattering are crucial for optimizing its performance in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K [mdpi.com]

- 4. Aggregation numbers and fluorescence quenching kinetics of simple single-tailed amphiphilic vesicles of alkyltrimethylammonium bromides in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tetradecyltrimethylammonium Bromide (TTAB)

An Official Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradecyltrimethylammonium Bromide (TTAB), a cationic surfactant of significant interest in various scientific and pharmaceutical domains. This document clarifies the compound's nomenclature, detailing its physicochemical properties, biological activities, and key applications, with a focus on its role in drug development. Detailed experimental protocols for the characterization of its fundamental properties and the evaluation of its biological effects are provided, alongside visual diagrams of its mechanism of action to facilitate a deeper understanding. All quantitative data has been summarized in structured tables for ease of comparison and reference.

Introduction: Clarification of Nomenclature

Tetradecyltrimethylammonium Bromide (TTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. It is crucial to note that this compound is known by several synonyms in scientific literature and commercial databases. The most common synonyms are Myristyltrimethylammonium Bromide (MTAB) and Cetrimide (though Cetrimide can also refer to a mixture of different quaternary ammonium salts, with TTAB being a primary component). The terms "tetradecyl" and "myristyl" both refer to a 14-carbon alkyl chain, making the names chemically identical. For clarity and consistency, this guide will use the abbreviation TTAB.

Key Identifiers:

-

Chemical Name: N,N,N-Trimethyl-1-tetradecanaminium bromide

Physicochemical Properties

TTAB is a white crystalline powder that is soluble in water.[3] Its amphiphilic nature, consisting of a long hydrophobic tetradecyl tail and a hydrophilic quaternary ammonium headgroup, dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Table 1: Summary of Physicochemical Properties of Tetradecyltrimethylammonium Bromide (TTAB)

| Property | Value | Conditions |

| Melting Point | 245-250 °C | - |

| Solubility in Water | 100 g/L | - |

| Critical Micelle Concentration (CMC) | 3.5 - 5 mM | In pure water, 20-25 °C |

| Surface Tension at CMC | ~36.0 mN/m | In 0.01 M KBr |

| Aggregation Number | ~80 | - |

Note: CMC and surface tension values can be influenced by temperature, pressure, and the presence of electrolytes.[4]

Biological Activity and Mechanism of Action

Antimicrobial Activity

As a quaternary ammonium compound (QAC), TTAB exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[5] The primary mechanism of action involves the disruption of the microbial cell membrane.

The positively charged quaternary ammonium headgroup of TTAB electrostatically interacts with the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding is followed by the insertion of the hydrophobic tetradecyl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6] At higher concentrations, TTAB can cause the solubilization of the cell membrane.[5]

Diagram 1: General Antimicrobial Mechanism of TTAB

Caption: General mechanism of TTAB's antimicrobial action.

Cytotoxicity and Inhibition of Dynamin

Beyond its antimicrobial effects, TTAB is known to exhibit cytotoxicity towards eukaryotic cells, a property that is being explored for its anticancer potential. One of the key molecular mechanisms underlying its cellular effects is the inhibition of dynamin.[3][7][8]

Dynamins are GTPases that play a crucial role in endocytosis, a fundamental cellular process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[3][7][8] TTAB acts as a dynamin inhibitor by targeting the interaction between dynamin and phospholipids (B1166683) in the cell membrane.[3][7][8] Specifically, it has been shown to have a Ki of approximately 940 nM for dynamin GTPase activity.[3][7][8] By disrupting this interaction, TTAB effectively blocks dynamin-mediated endocytosis, including receptor-mediated endocytosis of growth factors like EGF.[3][7][8] This inhibition of endocytosis can disrupt cellular signaling pathways that are critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[9]

Diagram 2: TTAB as a Dynamin Inhibitor

Caption: TTAB inhibits dynamin, blocking endocytosis and downstream signaling.

Applications in Drug Development

The unique properties of TTAB make it a versatile tool in pharmaceutical research and development.

Drug Delivery Systems

TTAB is widely used as a stabilizer in the formulation of nanoparticles for drug delivery.[10] Its cationic nature allows it to coat negatively charged drug-loaded nanoparticles, preventing their aggregation and improving their stability in suspension.[11] This surface modification can also enhance the interaction of nanoparticles with negatively charged cell membranes, potentially increasing cellular uptake of the encapsulated drug.

Diagram 3: TTAB in Nanoparticle Formulation

Caption: Workflow for TTAB stabilization of drug-loaded nanoparticles.

Antimicrobial Formulations

Given its potent antimicrobial properties, TTAB is an active ingredient in various disinfectant and antiseptic formulations.[6] Its ability to disrupt microbial membranes makes it effective against a broad range of pathogens.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the surfactant exists as monomers, and conductivity increases linearly. Above the CMC, micelles form, which are less mobile and have a lower charge density than the individual monomers. This leads to a change in the slope of the conductivity versus concentration plot, and the intersection of the two linear portions indicates the CMC.[12][13][14]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of TTAB in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: a. Measure the conductivity of the deionized water as a baseline. b. Rinse the conductivity probe thoroughly with deionized water and then with the next solution to be measured. c. Measure the conductivity of each TTAB solution, starting from the lowest concentration. Allow the reading to stabilize before recording.

-

Data Analysis: a. Plot the specific conductivity (κ) as a function of the TTAB concentration. b. Identify the two linear regions in the plot. c. Perform a linear regression for each region to obtain two equations. d. The concentration at which the two lines intersect is the CMC.

Evaluation of Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of TTAB in a suitable cell culture medium. Replace the old medium with the medium containing different concentrations of TTAB. Include a vehicle control (medium without TTAB).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-